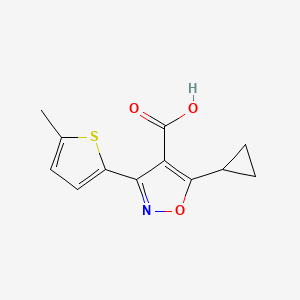
5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
描述
5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative .
Biochemical Pathways
Isoxazole derivatives can affect a wide range of biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazole derivatives have been reported to exhibit various biological activities, such as cytotoxic effects .
生物活性
5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isoxazole ring, a cyclopropyl group, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 234.28 g/mol. The compound exhibits both lipophilic and polar characteristics, which may influence its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway. This inhibition can affect cellular proliferation and viral replication, making it a candidate for antiviral therapies .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems .
- Neuronal Differentiation : The compound has been identified as a neuronal differentiation inducer, promoting the differentiation of stem/progenitor cells into neurons at effective concentrations around 20 µM .
Table 1: Summary of Biological Activities
Case Studies
-
Dihydroorotate Dehydrogenase Inhibition :
A study evaluated the effects of various compounds on DHODH activity, revealing that this compound exhibited superior inhibition compared to known inhibitors like brequinar and teriflunomide. This suggests its potential application in immunosuppressive therapies and antiviral drug development . -
Neuronal Differentiation :
Research involving stem/progenitor cells demonstrated that treatment with this compound resulted in significant neuronal differentiation, indicating its potential use in regenerative medicine and neurodegenerative disease treatment . -
Antioxidant Activity :
In vitro assays have indicated that the compound can scavenge free radicals, thereby exhibiting antioxidant activity that could mitigate cellular damage associated with oxidative stress .
科学研究应用
Biological Activities
The compound has been reported to exhibit several biological activities, including:
- Antimicrobial Activity : Demonstrated significant inhibitory effects against various bacterial strains.
- Anticancer Properties : Shown potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Exhibited the ability to reduce inflammatory markers in vitro.
Antimicrobial Activity Study (2024)
- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
- Findings :
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
Anticancer Evaluation (2023)
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings :
- The compound exhibited a dose-dependent reduction in cell viability with an IC value of 15 µM after 48 hours.
Inflammation Model Study (2025)
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings :
- Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
属性
IUPAC Name |
5-cyclopropyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-6-2-5-8(17-6)10-9(12(14)15)11(16-13-10)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFJLSBMHJJJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NOC(=C2C(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















